

Theoretical and Computational Studies of Bisphenol M: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 3,3'-(Propane-2,2-diyl)diphenol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol M (BPM), with the chemical name 4,4'-(1,3-Phenylenediisopropylidene)bisphenol, is a member of the bisphenol family of compounds.[1] Like its more well-known counterpart, Bisphenol A (BPA), BPM is utilized in the manufacturing of plastics and resins.[2] Concerns regarding the endocrine-disrupting potential of BPA have led to increased scrutiny of its analogues, including BPM. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to evaluate the toxicological and pharmacological profile of Bisphenol M and related compounds.

While experimental data on Bisphenol M is emerging, comprehensive computational studies specifically focused on this analogue are not as prevalent in publicly available literature as for BPA. However, the established in silico methodologies applied to other bisphenols provide a robust framework for assessing BPM. This guide will detail these computational protocols, present available data for BPM, and use data from related bisphenols to illustrate the expected range of interactions and properties. Recent studies suggest that BPM may act as a disruptive agent to several nuclear receptors, albeit potentially less potently than some other next-generation bisphenols.[3][4] One study highlighted that BPM, among other analogues, exhibited strong anti-estrogenic effects.[5][6]

This document aims to serve as a resource for researchers engaged in the study of endocrinedisrupting chemicals (EDCs) and for professionals in drug development who may encounter



these structures.

Physicochemical and In Silico Data

Quantitative data is crucial for the comparative analysis of bisphenols. The following tables summarize key physicochemical properties of Bisphenol M and present available computational data for BPM and related analogues to provide a predictive context.

Table 1: Physicochemical Properties of Bisphenol M

Property	Value "	Source
CAS Number	13595-25-0	[7][8][9]
Molecular Formula	C24H26O2	[7]
Molecular Weight	346.46 g/mol	[7][8][9]
Melting Point	135-139 °C	[7][9]
Boiling Point (predicted)	495.9 ± 35.0 °C at 760 mmHg	[7]
Density (predicted)	1.1 ± 0.1 g/cm ³	[7]
LogP (predicted)	6.12	[7]
pKa (predicted)	Not available	

Table 2: In Silico Predicted Binding Affinities and Toxicities of Bisphenols

Direct computational docking scores and binding energies for Bisphenol M are not readily available in the cited literature. The following table includes experimental binding data where available and computational data for other relevant bisphenols to serve as a reference.



Compound	Receptor	Docking Score (kcal/mol)	Binding Free Energy (ΔG, kJ/mol)	Experiment al IC50 (nM)	Source
Bisphenol M	ΕRα	Not Available	Not Available	148	[10]
ERβ	Not Available	Not Available	56.8	[10]	
AR	Not Available	Not Available	Not Available		
PPARy	Not Available	Not Available	Not Available	_	
Bisphenol A	ERα	-8.6	-	1780	[10]
AR	-8.6	-86.52	Not Available	[11]	
PR	-8.5 (Binding Energy)	Not Available	Not Available	[12]	-
PPARy	Not Available	Not Available	Not Available		-
Bisphenol AF	ERα	Not Available	Not Available	53.4	[10]
ERβ	Not Available	Not Available	18.9	[10]	
AR	Not Available	Not Available	Not Available		-
Bisphenol S	ERα	Not Available	>10,000	_	
AR	Not Available	>-86.52	Not Available	[11]	
Bisphenol F	ERα	Not Available	>10,000		_
AR	Not Available	>-86.52	Not Available	[11]	

Note: Negative docking scores and binding energies indicate more favorable binding.

Table 3: Predicted ADMET Properties of Bisphenol A (as a proxy for BPM)

Specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for Bisphenol M are not available in the reviewed literature. The table below provides predicted



ADMET properties for Bisphenol A as a reference, given its structural similarity.

ADMET Property	Predicted Value/Classification	Source
Absorption		
Human Intestinal Absorption	- High	[13][14]
Water Solubility	Low	[13][14]
Distribution		
BBB Permeability	Yes	[13][14]
Plasma Protein Binding	High	[15]
Metabolism		
CYP2D6 Substrate	No	[13][14]
CYP3A4 Substrate	Yes	[13][14]
Excretion		
Total Clearance	Not Available	
Toxicity		_
AMES Toxicity	No	[13][14]
Hepatotoxicity	Yes	[16]
Endocrine Disruption	Yes	[1]

Experimental and Computational Protocols

The following sections detail the methodologies commonly employed in the theoretical and computational assessment of bisphenols. These protocols are generalized from multiple studies on bisphenol analogues and are directly applicable to the study of Bisphenol M.

Molecular Docking



Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol:

Protein Preparation:

- The three-dimensional crystal structure of the target nuclear receptor (e.g., ERα, ERβ, AR, PPARy) is obtained from the Protein Data Bank (PDB).
- Water molecules and any co-crystallized ligands are removed from the PDB file.
- Hydrogen atoms are added to the protein structure, and charges are assigned.
- The protein structure is energy minimized to relieve any steric clashes.

Ligand Preparation:

- The 3D structure of Bisphenol M is generated using a chemical drawing tool and optimized using a suitable force field (e.g., MMFF94).
- Partial charges are assigned to the ligand atoms.

Docking Simulation:

- A docking grid is defined around the ligand-binding site of the receptor.
- A docking algorithm (e.g., AutoDock Vina) is used to explore possible binding poses of the ligand within the defined grid.
- The docking results are scored based on a scoring function that estimates the binding affinity. The pose with the lowest binding energy is typically considered the most likely binding mode.

Analysis of Results:

 The predicted binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between Bisphenol M and the receptor.



Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of a ligand-receptor complex over time, providing insights into the stability of the binding pose and the conformational changes induced by ligand binding.

Protocol:

- System Setup:
 - The docked complex of Bisphenol M and the target receptor is placed in a simulation box.
 - The box is solvated with an explicit water model (e.g., TIP3P).
 - Ions are added to neutralize the system and mimic physiological salt concentrations.
- · Energy Minimization:
 - The entire system is energy minimized to remove any bad contacts.
- · Equilibration:
 - The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state.
- Production Run:
 - A long-duration MD simulation (typically nanoseconds to microseconds) is performed to generate a trajectory of the system's atomic motions.
- Trajectory Analysis:
 - The trajectory is analyzed to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation (RMSD)).
 - Binding free energies can be calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to provide a more accurate estimation of



binding affinity.[11]

ADMET Prediction

In silico ADMET prediction models are used to estimate the pharmacokinetic and toxicological properties of a compound.

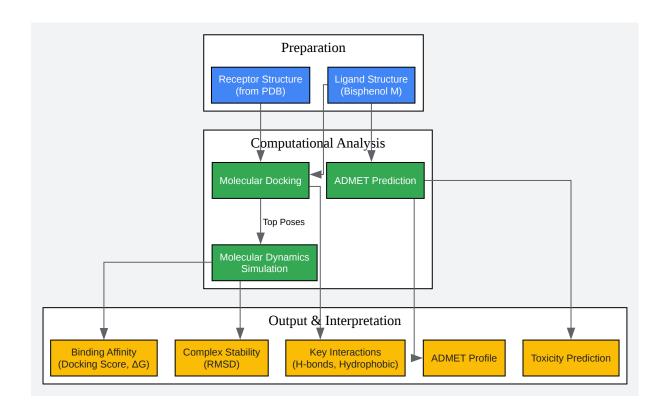
Protocol:

- Input:
 - The chemical structure of Bisphenol M is provided as input to the prediction software (e.g., SwissADME, pkCSM).[13][14]
- · Prediction:
 - The software uses quantitative structure-activity relationship (QSAR) models and other algorithms to predict a range of ADMET properties.[15]
- · Output:
 - The output includes predictions for properties such as:
 - Absorption: Water solubility, intestinal absorption.
 - Distribution: Blood-brain barrier permeability, plasma protein binding.
 - Metabolism: Inhibition or substrate of cytochrome P450 enzymes.
 - Excretion: Renal clearance.
 - Toxicity: AMES mutagenicity, hepatotoxicity, endocrine disruption potential.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the computational study of Bisphenol M.

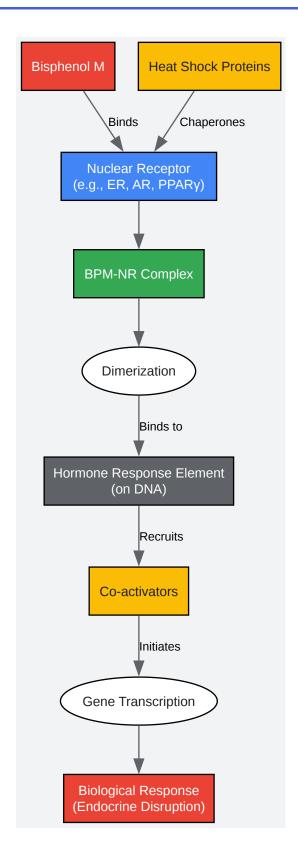




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Caption: A typical workflow for the in silico assessment of endocrine-disrupting chemicals.





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Caption: Generalized signaling pathway for nuclear receptor activation by an endocrine disruptor.

Conclusion

The theoretical and computational study of Bisphenol M is an area of growing importance in toxicology and drug development. While specific computational data for BPM remains less extensive than for BPA, the established in silico methodologies provide a powerful framework for its assessment. Molecular docking, molecular dynamics simulations, and ADMET prediction are invaluable tools for predicting the binding affinity, mechanism of action, and potential toxicity of BPM and its analogues. The available experimental data, showing BPM's interaction with nuclear receptors, underscores the need for further computational investigation to elucidate the precise molecular interactions. This guide provides the foundational knowledge and protocols for researchers to undertake such studies, contributing to a more comprehensive understanding of the potential risks and pharmacological properties of Bisphenol M.

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